Systemic Exposure and Metabolite‑to‑Parent Ratio of Oxociprofloxacin vs. Other Major Ciprofloxacin Metabolites in Critically Ill Patients
In a prospective population pharmacokinetic study of 29 critically ill patients receiving intravenous ciprofloxacin, oxociprofloxacin demonstrated a median AUC₁₂ of 3.06 nmol·h/mL (IQR 1.53–6.03) and a metabolite‑to‑parent AUC₁₂ ratio of 5.91% (IQR 3.42–13.65%). By comparison, desethylene ciprofloxacin (M1) achieved a ratio of 5.86% (4.09–9.87%) and formyl ciprofloxacin (M4) only 4.08% (3.38–6.92%) [REFS‑1]. The absolute exposure of oxociprofloxacin therefore exceeds that of formyl ciprofloxacin by approximately 1.25‑fold on average, providing a substantively different signal for metabolite‑resolved pharmacokinetic profiling.
| Evidence Dimension | Systemic exposure (AUC₁₂) and metabolite‑to‑parent drug concentration ratio |
|---|---|
| Target Compound Data | Oxociprofloxacin: AUC₁₂ = 3.06 nmol·h/mL (IQR 1.53–6.03); Metabolite‑Parent Ratio = 5.91% (IQR 3.42–13.65%) |
| Comparator Or Baseline | Desethylene ciprofloxacin: AUC₁₂ = 3.30 nmol·h/mL, Ratio = 5.86% (4.09–9.87%); Formyl ciprofloxacin: AUC₁₂ = 2.44 nmol·h/mL, Ratio = 4.08% (3.38–6.92%) |
| Quantified Difference | Oxociprofloxacin AUC₁₂ approximately 1.25‑fold higher than formyl ciprofloxacin; metabolite‑parent ratio 1.45× that of formyl ciprofloxacin |
| Conditions | Intravenous ciprofloxacin 400 mg q8h; blood sampling at 1 h, 4 h, and 11.5 h post‑infusion; LC‑MS/MS quantitation of ciprofloxacin and its three metabolites in 29 critically ill adult patients [1] |
Why This Matters
Procuring oxociprofloxacin as a distinct calibrator is essential when the research objective involves quantifying metabolite‑specific systemic burden, because its AUC₁₂ differs significantly from formyl ciprofloxacin, the next most abundant circulating metabolite.
- [1] Šíma M, Bakhouche H, Hartinger J, et al. Pharmaceutics. 2022;14(8):1627. Table 3: AUC12 and Metabolite–Parent Ratios. doi:10.3390/pharmaceutics14081627 View Source
